REACTION_CXSMILES
|
[C:1]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])=O.[NH4+:18]>CO>[NH2:18][C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
328.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, 500 ml of ethyl acetate and 400 ml of water were added
|
Type
|
CUSTOM
|
Details
|
Then, the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with each 400 ml of water and once with 400 ml of a brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was then distilled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=CC(=O)OCC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |